molecular formula C13H12ClNO3S B11831024 Ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11831024
M. Wt: 297.76 g/mol
InChI Key: PCPVNHAOWJYXGN-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as chlorine, methoxy, and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of aniline derivatives with ethyl acetoacetate, followed by chlorination and methoxylation steps. The thioxo group is introduced through a thiolation reaction using reagents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium methoxide or primary amines are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-chloro-8-methoxyquinoline-3-carboxylate: Lacks the thioxo group but shares a similar quinoline core.

    5-chloro-8-methoxy-4-thioxoquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    8-methoxy-4-thioxoquinoline derivatives: Various derivatives with different substituents on the quinoline ring.

Uniqueness

Ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H12ClNO3S

Molecular Weight

297.76 g/mol

IUPAC Name

ethyl 5-chloro-8-methoxy-4-sulfanylidene-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H12ClNO3S/c1-3-18-13(16)7-6-15-11-9(17-2)5-4-8(14)10(11)12(7)19/h4-6H,3H2,1-2H3,(H,15,19)

InChI Key

PCPVNHAOWJYXGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=S)Cl)OC

Origin of Product

United States

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